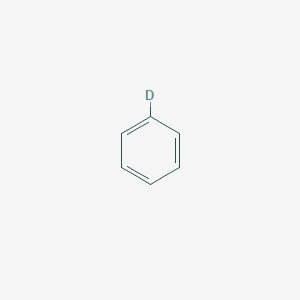

(2H)Benzene

説明

Structure

3D Structure

特性

IUPAC Name |

deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149812 | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-89-4 | |

| Record name | Benzene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Deuterated Benzene and Its Derivatives in Academic Research

General Deuteration Strategies

The introduction of deuterium (B1214612) into aromatic systems can be achieved through several strategic approaches, ranging from direct isotope exchange to specific chemical conversions.

Hydrogen Isotope Exchange (HIE) Methodologies for Aromatic Systems

Hydrogen Isotope Exchange (HIE) represents a direct approach for replacing hydrogen atoms with deuterium on an aromatic ring. One of the earliest and most straightforward methods involves the exchange between benzene (B151609) and deuterium oxide (D₂O) at elevated temperatures (e.g., 100°C) in the presence of a platinum black catalyst. cdnsciencepub.com This method is particularly effective for producing fully deuterated benzene (benzene-d₆). cdnsciencepub.com

More recent advancements have focused on developing milder and more efficient HIE protocols. A notable development utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a mixture of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁) and D₂O. chemrxiv.orgresearchgate.netnih.gov This system operates under ambient conditions and is effective for a wide range of aromatic compounds, including phenols, anilines, and anisoles, yielding high levels of deuterium incorporation. chemrxiv.orgresearchgate.netnih.gov The mechanism is believed to involve an interactive hydrogen-bonding network that activates the P-F bond in the hexafluorophosphate anion, facilitating the HIE process. chemrxiv.orgresearchgate.net

Another approach involves the use of alkali-metal bases, such as sodium deuteroxide (NaOD), under supercritical conditions (e.g., 400°C and 300 bar). rsc.org Under these conditions, the acidity of very weak C-H bonds is enhanced, allowing for efficient deuterium incorporation into unactivated arenes like benzene and toluene (B28343). rsc.org

Catalytic Deuteration Approaches and Catalyst Development

Catalysis is central to many deuteration strategies, enabling reactions under milder conditions and with greater efficiency. A variety of metal catalysts have been developed for this purpose.

Platinum Group Metals: Platinum-on-carbon (Pt/C) is a widely used heterogeneous catalyst for H/D exchange between benzene and D₂O, often requiring elevated temperatures. google.com One patented method describes heating benzene, D₂O, and a Pt/C catalyst to 160°C to achieve a high yield and isotopic abundance. google.com

Tantalum Catalysts: For industrial-scale synthesis of deuterated benzene, a dicyclopentadienyltrihydridotantalum(V) catalyst has been employed. libretexts.org The reaction uses benzene and an excess of deuterium gas (D₂) to drive the equilibrium towards the deuterated product through a series of oxidative addition and reductive elimination steps. libretexts.org

Iron Catalysts: Earth-abundant metals like iron are gaining traction as catalysts. A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to efficiently catalyze H/D exchange between various aromatic hydrocarbons and benzene-d₆ under mild conditions (50–80 °C). nih.gov The proposed mechanism involves a σ-bond metathesis pathway. nih.gov

Iridium and Osmium Catalysts: Iridium complexes are particularly useful for directing group-assisted regioselective deuteration. snnu.edu.cnacs.org Similarly, unsaturated osmium tetrahydride species can promote the catalytic deuteration of pyridine (B92270) and its derivatives using benzene-d₆ as the deuterium source. acs.org

The table below summarizes various catalytic systems used for benzene deuteration.

| Catalyst System | Deuterium Source | Substrates | Key Features |

| Platinum black | D₂O | Benzene, benzoic acid, aniline (B41778) | Effective for complete deuteration. cdnsciencepub.com |

| Cp₂TaH₃ (precatalyst) | D₂ | Benzene | Industrial process involving oxidative addition/reductive elimination. libretexts.org |

| Noble metal on activated carbon | D₂O | Benzene compounds | Simple, efficient, high yield under heating. google.com |

| (PCNHCP)Fe(H)₂N₂ | Benzene-d₆ | (Hetero)aromatic hydrocarbons | Earth-abundant metal catalyst, mild conditions, high regioselectivity. nih.gov |

| Iridium(I) NHC/phosphine | D₂ | Indoles, azaindoles, pyrroles | High selectivity for C2 deuteration using directing groups. acs.org |

| OsH₄(PⁱPr₃)₂ | Benzene-d₆ | Pyridine, methylpyridines | H/D exchange rates depend on C-H bond position. acs.org |

Deuteration via Specific Chemical Transformations (e.g., deamination)

Beyond direct exchange, deuterium can be introduced into a specific position on a benzene ring through well-established chemical reactions.

One of the most effective methods for site-specific labeling is the deamination of an aromatic amine. This process typically involves diazotization of the amino group followed by its replacement with a deuterium atom. cdnsciencepub.comacs.org For instance, anilines can be treated with sodium or isoamyl nitrite (B80452) in deuterohypophosphorous acid to replace the amino group specifically with deuterium. cdnsciencepub.comcdnsciencepub.com A more recent protocol uses diazotization in a biphasic mixture of water and deuterated chloroform (B151607) (CDCl₃), where the deuterated solvent serves as the deuterium source. acs.org This method is fast, efficient, and can be applied to a wide variety of aniline substrates. acs.org

The Grignard synthesis is another valuable tool, although its application is limited by the incompatibility of organometallic reagents with certain functional groups. cdnsciencepub.com This method involves forming a Grignard reagent from an aryl halide, which is then quenched with a deuterium source like D₂O to introduce a deuterium atom at the position of the original halogen. cdnsciencepub.com

Regioselective and Site-Specific Deuteration Techniques

Achieving regioselectivity—the deuteration of a specific position in the presence of other, similar C-H bonds—is a significant challenge in synthesis. Several techniques have been developed to control the site of deuterium incorporation.

As mentioned, deamination provides a powerful route to install a deuterium atom at the precise location of a pre-existing amino group. cdnsciencepub.comacs.org This allows for the synthesis of specifically labeled isomers that would be difficult to obtain through direct HIE methods. For example, aniline-2,3-d₂ can be synthesized and subsequently deaminated to produce benzene-1,2-d₂. cdnsciencepub.com

Directing groups are commonly used in transition metal-catalyzed HIE to achieve regioselectivity. Functional groups on the substrate coordinate to the metal center, bringing the catalyst into close proximity with specific C-H bonds, typically those at the ortho position. Palladium-catalyzed reactions, for instance, have utilized auxiliaries like 8-aminoquinoline (B160924) to direct the deuteration of benzoic acids and sulfonamides. snnu.edu.cn Similarly, iridium catalysts can achieve highly selective ortho-deuteration of substrates bearing directing groups like amides, esters, and sulfonamides. snnu.edu.cnacs.org The choice of directing group and catalyst can provide complementary selectivity. acs.org

The inherent electronic and steric properties of a substrate can also dictate the site of deuteration. In iron-catalyzed H/D exchange with toluene, deuterium is incorporated exclusively at the sterically most accessible meta and para positions. nih.gov In the deuteration of substituted pyridines with an osmium catalyst, a methyl group has a strong negative effect on the deuteration of its adjacent C-H bonds. acs.org Recent research has also shown that photoexcitation of aromatic compounds in deuterated hexafluoroisopropanol can lead to selective HIE at positions that are difficult to target with other methods, a phenomenon attributed to the enhanced basicity of the excited-state aromatic. nih.gov

Synthetic Routes to Complex Deuterated Benzene Derivatives for Advanced Applications

The methodologies described above are not limited to simple benzene but are extensively applied to the synthesis of complex deuterated molecules for advanced applications, particularly in pharmaceutical research and materials science.

Deuterated building blocks, such as deuterated anilines, toluenes, and benzoic acids, are often prepared as intermediates for more complex targets. cdnsciencepub.com For example, toluene-2,3-d₂ can be synthesized via a Grignard reaction and subsequently oxidized to benzoic-2,3-d₂ acid without loss of deuterium. This acid can then be converted to aniline-2,3-d₂ through a Hofmann degradation. cdnsciencepub.com

Late-stage functionalization, where deuterium is introduced at a late step in a synthetic sequence, is a highly valuable strategy. This approach has been used to prepare deuterated versions of active pharmaceutical ingredients (APIs). Iridium-catalyzed HIE has been successfully applied to the site-selective deuteration of complex drug molecules, including the COX-2 inhibitors celecoxib (B62257) and mavacoxib, and the migraine medication sumatriptan. snnu.edu.cnacs.org The ability to selectively deuterate complex molecules allows researchers to study drug metabolism and pharmacokinetics, potentially leading to the development of "heavy drugs" with improved properties. acs.orgnih.gov

The following table presents examples of complex deuterated benzene derivatives and the methods used for their synthesis.

| Target Compound | Synthetic Method | Key Features |

| Benzene-1,2-d₂ | Deamination of aniline-2,3-d₂ | Demonstrates site-specific labeling via a functional group transformation. cdnsciencepub.com |

| Toluene-2,3-d₂ | Grignard synthesis | Introduction of deuterium at a specific position on the toluene ring. cdnsciencepub.com |

| Deuterated Celecoxib/Mavacoxib | Iridium-catalyzed HIE | Regioselective deuteration of complex drug molecules ortho to a sulfonamide group. acs.org |

| Deuterated Sumatriptan | Iridium-catalyzed HIE | Use of a directing group to label a complex N-heterocyclic drug molecule. acs.org |

| Deuterated Phenylacetic Acid Derivatives | Palladium-catalyzed HIE | Ortho-selective C-H deuteration using an inorganic base. snnu.edu.cn |

Advanced Spectroscopic Investigations of 2h Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of (2H)Benzene

Solid-state deuterium (B1214612) (2H) NMR spectroscopy is a powerful technique for investigating the molecular dynamics of deuterated compounds like this compound (benzene-d6). This method provides detailed insights into the orientation and motion of molecules in the solid state by probing the interaction between the nuclear quadrupole moment of the deuterium nucleus and the electric field gradient at the nucleus.

Solid-State 2H NMR for Probing Molecular Dynamics and Confinement Phenomena.acs.orgresearchgate.netrsc.orgresearchgate.netnih.govpsu.edutandfonline.comresearchgate.netacs.orgnsf.govacs.org

Solid-state 2H NMR is particularly effective for studying the complex molecular dynamics of this compound, especially when it is confined within various host materials. The analysis of 2H NMR line shapes and relaxation times reveals detailed information about the types of motion, their rates, and the energetic barriers associated with these processes.

The dynamics of this compound can be described by several motional models, which are distinguishable by 2H NMR. In its bulk solid form, benzene (B151609) exhibits distinct dynamic states. fu-berlin.de At higher temperatures (the solid I phase), it undergoes rapid anisotropic rotational jump diffusion around its six-fold symmetry axis (C6 axis). fu-berlin.defu-berlin.de In the liquid state, the motion becomes isotropic, meaning the molecule reorients rapidly in all directions. fu-berlin.defu-berlin.de At very low temperatures (the solid II phase), all rotational motions are effectively frozen on the NMR timescale. fu-berlin.de

When confined, the motional behavior of this compound becomes more complex. For instance, within the cages of the metal-organic framework (MOF) ZIF-8, benzene molecules undergo fast rotations and slower isotropic reorientations due to collisions with the cage walls. acs.org In self-assembled cylindrical capsules, this compound exhibits both a fast in-plane reorientation around the C6 axis and an out-of-plane nutation (a wobbling motion) of this axis. nih.gov Studies on this compound adsorbed on Ca-montmorillonite clay have identified small-angle wobbling of the C6 axis combined with rapid discrete jumps about this axis. acs.org At higher temperatures, this transitions to large-angle wobbling. acs.org In KL zeolite, benzene molecules at low temperatures show fast rotation around the C6 axis while fixed at specific sites, and at higher temperatures, they begin to jump between these sites. rsc.org

In mesoporous silica (B1680970) materials like SBA-15, the clear distinction between motional regimes seen in bulk benzene is lost. fu-berlin.de Instead, a coexistence of different motional states is observed at temperatures below the freezing point, indicating a distribution of environments and motional restrictions within the pores. fu-berlin.deacs.org This often manifests as a combination of liquid-like isotropic motion and more restricted, solid-like anisotropic rotations. fu-berlin.de

Rotational correlation times (τc), which describe the average time it takes for a molecule to rotate by a certain angle, and the activation energies (Ea) for these motions can be quantified using 2H NMR.

For this compound in the solid state, the six-site jump rotation around its C6 axis is characterized by an activation barrier of 16.8 kJ mol⁻¹. acs.org In confined environments, these values can change significantly. For example, within a self-assembled capsule, the in-plane rotation has a low activation barrier of approximately 8 kJ/mol, similar to liquid benzene, while the out-of-plane nutation has a much higher barrier of about 39 kJ/mol. nih.gov In the MOF ZIF-8, the translational jump diffusion between cages has an activation barrier of 38 kJ mol⁻¹. acs.org

When this compound is confined in mesoporous silica SBA-15, a distribution of activation energies is observed. acs.org The transition from a fast six-fold jump to a slow jump has a central activation energy of 6.0 kJ/mol, while the transition from a liquid-like state to a fast six-fold jump has a central activation energy of 30.6 kJ/mol. acs.org In KL zeolite, the apparent activation energy for jumping between adsorption sites is 28.0 ± 1.6 kJ mol⁻¹. rsc.org For benzene included in a tri-ortho-thymotide (TOT) host, two different activation energies for in-plane rotation were found, 4.0 and 5.9 kJ mol⁻¹, corresponding to two distinct tunnel structures within the host. rsc.org

| Environment | Type of Motion | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Bulk Solid | C6 six-site jump | 16.8 | acs.org |

| Self-Assembled Capsule | In-plane rotation (B1) | ~8 | nih.gov |

| Self-Assembled Capsule | Out-of-plane nutation (B2) | ~39 | nih.gov |

| ZIF-8 MOF | Translational jump diffusion | 38 | acs.org |

| SBA-15 Mesoporous Silica | Solid I-Solid II transition | 6.0 | acs.org |

| SBA-15 Mesoporous Silica | Liquid-Solid I transition | 30.6 | acs.org |

| KL Zeolite | Jumping between sites | 28.0 ± 1.6 | rsc.org |

| Tri-ortho-thymotide (TOT) | In-plane rotation (Site 1) | 4.0 | rsc.org |

| Tri-ortho-thymotide (TOT) | In-plane rotation (Site 2) | 5.9 | rsc.org |

The interaction between the deuterium nucleus and the local electric field gradient is described by the quadrupolar coupling tensor. This tensor is characterized by the quadrupolar coupling constant (QCC or e²qQ/h) and an asymmetry parameter (η). The QCC is a measure of the strength of the interaction, while η describes the deviation of the electric field gradient from axial symmetry. For aromatic deuterons, the QCC is typically around 180 kHz. nih.gov

Experimental and theoretical studies have determined the QCC for various deuterated benzene derivatives. For polycrystalline benzene-d6 (B120219) at 77 K, the QCC was measured to be 180.7 ± 1.5 kHz with an asymmetry parameter η of 0.041 ± 0.007. aip.org More recent studies using liquid crystal NMR and theoretical calculations have refined the QCC value for benzene-d1 and 1,3,5-benzene-d3 to be approximately 187.3-187.7 kHz, with theoretical calculations for benzene-d6 suggesting a value of around 189 kHz. rsc.orgpsu.edu These studies highlight that for accurate determination, rovibrational effects must be considered. rsc.org

In the context of molecular motion, the observed or effective QCC is an average over the motional processes that are fast on the 2H NMR timescale. For instance, the fast in-plane rotation of the benzene molecule about its C6 axis reduces the quadrupolar splitting by a factor of about two compared to the static value. acs.org This motional averaging of the quadrupolar coupling tensor is a key principle in using 2H NMR to study dynamics. fu-berlin.de

| Compound | QCC (e²qQ/h) in kHz | Asymmetry Parameter (η) | Reference |

|---|---|---|---|

| Benzene-d6 (polycrystalline, 77K) | 180.7 ± 1.5 | 0.041 ± 0.007 | aip.org |

| Benzene-d1 (in liquid crystal) | 187.7 ± 0.4 | - | rsc.org |

| 1,3,5-Benzene-d3 (in liquid crystal) | 187.3 ± 0.4 | - | rsc.org |

| Benzene-d1 (theoretical) | ~189 | - | rsc.org |

| 1,3,5-Benzene-d3 (theoretical) | ~189 | - | rsc.org |

| Benzene-d6 (theoretical) | ~189 | - | rsc.org |

Spin-lattice relaxation time (T1) measurements provide complementary information to line-shape analysis. T1 is the time constant for the return of the nuclear spin system to thermal equilibrium after a perturbation. It is sensitive to molecular motions that occur at or near the Larmor frequency (the resonance frequency of the nuclei in the magnetic field).

By measuring T1 as a function of temperature, one can gain further insights into the motional processes. For example, in a study of this compound within a self-assembled capsule, T1 measurements were used to determine the correlation times and the energetic barrier for the in-plane rotational motion, which were found to be in excellent agreement with theoretical calculations from molecular dynamics simulations. nih.gov Similarly, T1 analysis helped to characterize the dynamics of benzene confined in the UiO-66 MOF, distinguishing between the motions in the small and large cages of the framework. acs.org In studies of benzene interacting with humic acids, T1 values indicated the presence of multiple adsorption environments. nih.gov For benzene in a tri-ortho-thymotide inclusion compound, T1 measurements revealed two dynamically different types of benzene molecules, corresponding to different locations within the host structure. rsc.org

The study of this compound in confined geometries is a major application of solid-state 2H NMR, as confinement can dramatically alter molecular behavior compared to the bulk state.

Zeolites: In KL zeolite, this compound molecules exhibit fast rotation around the C6 axis at low temperatures, while at higher temperatures, they jump between specific adsorption sites on K+ ions. rsc.org The interaction strength with the zeolite framework was found to be stronger for benzene compared to cyclohexane (B81311) and n-hexane. rsc.orgpsu.edu

Mesoporous Silica: In SBA-15, a mesoporous silica with cylindrical pores, this compound does not show the distinct phase transitions of its bulk form. fu-berlin.deacs.org Instead, it exhibits a glass-like behavior with a broad distribution of activation energies for its rotational motions, indicating a heterogeneous environment within the pores. fu-berlin.defu-berlin.de The spectra show a coexistence of liquid-like and solid-like phases over a wide temperature range. fu-berlin.deacs.org This is attributed to the formation of an amorphous benzene phase inside the pores. fu-berlin.de

Metal-Organic Frameworks (MOFs): The dynamics of guest molecules like benzene are crucial for the properties of MOFs. In the flexible MIL-53(Cr) framework, the organic linkers (terephthalate) undergo π-flips, and the rate of these flips is faster and has a lower activation energy compared to the rigid MIL-47(V) framework. wordpress.com In UiO-66, which has two different types of cages, this compound shows distinct dynamics in each. In the smaller tetrahedral cages, it undergoes anisotropic C6 rotation, while in the larger octahedral cages, it has enough space for additional isotropic reorientation. acs.org In ZIF-8, benzene molecules exhibit fast rotations within the cages and translational jumps between them. acs.org

Self-Assembled Capsules: When encapsulated within a cavitand-based cylindrical capsule, this compound molecules show complex reorientational dynamics. nih.govacs.org Molecular dynamics simulations and 2H NMR experiments revealed a fast in-plane rotation and a slower, more restricted out-of-plane nutation. nih.gov The confinement within the capsule creates a unique motional environment distinct from both the solid and liquid states of bulk benzene.

Elucidation of Intermolecular Interactions

The intermolecular forces involving this compound are a subject of extensive study, providing insight into the behavior of aromatic systems in various environments.

Interactions with Humic and Fulvic Acids: Solid-state deuterium quadrupole-echo nuclear magnetic resonance (2H NMR) spectroscopy has been employed to study the interactions between benzene-d6 and humic and fulvic acids. acs.orgnih.gov These studies reveal that the motion of benzene molecules sorbed by these complex natural organic materials can be described by several models, including isotropic motion and a more restricted small-angle wobble (SAW). acs.orgresearchgate.net Over time, benzene-d6 molecules progressively fill SAW sites, indicating a slow, evolving interaction with the humic substances. acs.orgnih.govresearchgate.net This process is largely complete within 200 days but can continue for several years. acs.orgresearchgate.net

Thermodynamic analysis shows that for some humic acids, the driving force for the interaction transitions from an entropic effect, related to the deformation of the humic structure to accommodate the benzene molecule, to an enthalpic effect driven by strong benzene-humic substance interactions. acs.orgnih.govresearchgate.net This highlights the complex and dynamic nature of these environmental interactions.

Host-Guest Complexes: this compound is frequently used as a guest molecule to probe the cavities of macrocyclic hosts. In host-guest complexes with p-tert-butylcalix libretexts.orgarene, 2H NMR studies show that the benzene guest undergoes in-plane rotation followed by reorientation about the host's 4-fold axis of symmetry. acs.org These investigations reveal that the guest's orientation is primarily governed by steric interactions, minimizing contact with the host's methyl groups. acs.org Similarly, studies with cucurbit[n]urils and water-soluble pillar rsc.orgarenes utilize deuterated benzene to understand the binding mechanisms and dynamics within these molecular containers. acs.org

Complex Formation with Other Aromatic Systems: The interaction of this compound with other aromatic molecules is crucial for understanding phenomena like solvent effects and molecular recognition. For instance, this compound is used as a deuterium source and solvent in catalytic hydrogen-deuterium exchange reactions with various (hetero)aromatic hydrocarbons, demonstrating its role in facilitating complex chemical transformations. nih.govresearchgate.net The study of benzene dimer isomers, such as (C6H6)(C6D6), reveals that the two molecules in the dimer are symmetrically inequivalent, each having distinct infrared signatures due to their specific interaction geometry. acs.org

Deuterium Quadrupole Coupling Constant (DQCC) Determination and Theoretical Calculations

The Deuterium Quadrupole Coupling Constant (DQCC) is a sensitive probe of the local electronic environment of the C-D bond. It is determined both experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy in liquid crystalline solvents, and via theoretical ab initio calculations. researchgate.netrsc.orgpsu.edu

Experimental studies on benzene-d1 and 1,3,5-benzene-d3 have yielded highly consistent DQCC values of 187.7 kHz and 187.3 kHz, respectively, with an experimental accuracy of about ±0.4 kHz. researchgate.netrsc.orgpsu.edu Theoretical calculations, which account for factors like electron correlation and rovibrational motion, predict a consistent DQCC of approximately 189 kHz for benzene-d1, 1,3,5-benzene-d3, and benzene-d6. researchgate.netrsc.orgpsu.edu The close agreement between experimental and theoretical values, with a discrepancy of less than 2 kHz, is achieved only when rovibrational effects are considered in both the analysis of experimental data and the theoretical calculations. rsc.orgpsu.edu These findings indicate that the effect of the number of deuterium substitutions on the DQCC is not detectable within the current limits of experimental accuracy. researchgate.netrsc.orgpsu.edu A self-consistent NMR method tested on benzene yielded an average DQCC value of 185(3) kHz. nih.gov

| Isotopomer | Experimental DQCC (kHz) | Theoretical DQCC (kHz) | Reference |

|---|---|---|---|

| Benzene-d1 | 187.7 ± 0.4 | ~189 | researchgate.netrsc.orgpsu.edu |

| 1,3,5-Benzene-d3 | 187.3 ± 0.4 | ~189 | researchgate.netrsc.orgpsu.edu |

| Benzene-d6 | - | ~189 | researchgate.netrsc.orgpsu.edu |

| Benzene (liquid) | 185 ± 3 | - | nih.gov |

Vibrational Spectroscopy Studies of this compound

Vibrational spectroscopy provides a detailed picture of the molecular motions of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are primary tools for assigning the vibrational modes of this compound. sigmaaldrich.comesisresearch.org The substitution of hydrogen with deuterium results in significant shifts in vibrational frequencies, particularly for modes involving the movement of the substituted atom, due to the increased mass of deuterium. aip.orgmsu.edu For example, the C-H stretching vibrations around 3000-3100 cm⁻¹ are replaced by C-D stretching vibrations at lower frequencies, typically near 2250 cm⁻¹. aip.org

Resonance Raman spectroscopy, using excitation wavelengths resonant with electronic transitions, has been particularly powerful. aip.orgaip.org Spectra of benzene and benzene-d6 excited at 212.8 nm are dominated by overtones and combinations of vibronically active modes. aip.org These techniques, often combined with computational methods like Density Functional Theory (DFT), allow for a complete and accurate assignment of the fundamental vibrational frequencies. esisresearch.orgresearchgate.net

Analysis of Vibrational Modes and Their Symmetries

The vibrational modes of benzene (D6h symmetry) are classified according to irreducible representations (e.g., A1g, A2u, E1u, E2g). libretexts.org Deuteration can lower the molecular symmetry, leading to changes in the activity and degeneracy of vibrational modes. For instance, a mode that is degenerate in C6H6 (D6h) may split into two non-degenerate modes in a less symmetric deuterated derivative. researchgate.net DFT calculations have been used to analyze the normal modes of benzene and its ten deuterated analogs. researchgate.net This analysis shows that the "breathing" mode, a symmetric ring stretch, is a distinct normal vibration only in specific deuterated species (d0, p-d2, 1,2,3,4-d4, 1,2,4,5-d4, and d6). researchgate.net In other isotopomers, it mixes with other motions. researchgate.net The symmetries of the vibrational modes dictate their activity in IR and Raman spectroscopy; for D6h benzene, modes with A2u and E1u symmetry are IR active, while A1g, E1g, and E2g modes are Raman active. libretexts.org

Adsorbate-Substrate Vibrational Modes in Surface Science Studies

When this compound is adsorbed on a surface, new low-frequency vibrational modes appear, corresponding to the frustrated translations and rotations of the molecule with respect to the substrate. These external, or adsorbate-substrate, modes are highly sensitive to the nature of the bonding and the adsorption site.

Low-temperature scanning tunneling microscopy (STM) has been used to detect these low-energy modes for benzene on a Ag(110) surface. mpg.denih.gov Different adsorption states exhibit distinct vibrational spectra, making these modes a fingerprint of the molecule's chemical environment. mpg.denih.gov For example, benzene molecules adsorbed at kink sites on the silver surface show an additional vibrational peak at 39 meV that is not present for molecules on the terrace. mpg.de Similarly, the first far-infrared reflection-absorption infrared spectroscopy (RAIRS) observation of the Pt-benzene stretch was reported at 310 cm⁻¹ for benzene on a Pt(110) surface. soton.ac.uk These studies provide direct insight into the forces governing how aromatic molecules interact with metal surfaces.

Influence of Fractional Molecular Charge on Vibrational Frequencies

The vibrational frequencies of this compound are influenced by changes in the molecule's electronic structure, such as the acquisition of a fractional molecular charge. This can occur during charge-transfer interactions, for example, in molecular electronic junctions or upon strong interaction with a substrate. rsc.org

Theoretical studies using DFT have demonstrated that information on the fractional (non-integral) charge of a single benzene molecule can be extracted from its vibrational properties. rsc.org The removal of an electron (oxidation) from q=0 (neutral) to q=1 (radical cation) causes significant shifts in vibrational frequencies. rsc.org The study found that Jahn-Teller (JT) active vibrational modes are affected differently by charge removal compared to JT-inactive modes; the former typically show a stronger, nonlinear dependence on the charge, while the latter exhibit a weaker, more linear relationship. rsc.org Interactions that involve charge transfer, such as the formation of complexes with metal ions or adsorption on metal surfaces, lead to observable shifts in the vibrational spectra, reflecting the altered electronic density and bonding within the benzene ring. mpg.deacs.orgcsic.es

Rotational Spectroscopy Investigations of this compound

Rotational spectroscopy is a powerful technique for obtaining high-precision information about the geometric and electronic structure of molecules in the gas phase. For asymmetrically deuterated benzenes, which possess a small permanent dipole moment, microwave spectroscopy becomes a viable tool for detailed structural analysis.

High-Resolution Time-Resolved Rotational Spectroscopy

High-resolution time-resolved rotational spectroscopy methods, such as Fourier-transform microwave (FTMW) spectroscopy and rotational coherence spectroscopy (RCS), have been instrumental in studying molecules like this compound, also known as monodeuterated benzene (benzene-d1). researchgate.netresearchgate.net These techniques allow for the measurement of rotational transitions with exceptional accuracy, often with a relative uncertainty on the order of 10⁻⁵. researchgate.net

In a typical FTMW experiment, a pulsed microwave excites the rotational transitions of the molecule in a jet-cooled environment. researchgate.net The subsequent free induction decay is then recorded in the time domain and Fourier-transformed to yield a high-resolution frequency-domain spectrum. This approach provides significant improvements in resolution over traditional absorption spectroscopy. researchgate.net For instance, a study using a pulsed microwave Fourier transform spectrometer identified three low-J R-branch and seventeen Q-branch transitions for benzene-d1 in the 8–18 GHz range. researchgate.net

Rotational coherence spectroscopy (RCS), particularly in its Raman variant, is another time-domain method that has proven effective for non-polar and weakly polar molecules. researchgate.net It has been used to obtain precise rotational constants for benzene in both its ground and electronically excited states. researchgate.net More advanced techniques like mass-correlated rotational alignment spectroscopy (CRASY) have achieved sub-5 MHz resolution, a significant improvement that allows for the partial resolution of K-splitting in the rotational bands of benzene isotopologues. rsc.orgnih.govrsc.org

Precise Determination of Rotational Constants and Molecular Structures

The high resolution afforded by these spectroscopic methods enables the precise determination of rotational constants (A, B, and C). researchgate.net For this compound, these constants are crucial for deriving its molecular structure with high accuracy. The substitution of a single hydrogen atom with deuterium breaks the D6h symmetry of benzene, resulting in a slightly asymmetric top molecule with a small dipole moment, making it accessible to microwave spectroscopy. researchgate.netresearchgate.net

From the measured transition frequencies, a set of rotational constants can be fitted. For benzene-d1, the following ground state rotational constants have been determined: researchgate.net

| Rotational Constant | Value (MHz) |

| A | 5689.144 |

| B | 5323.934 |

| C | 2749.674 |

These constants are directly related to the principal moments of inertia of the molecule. By analyzing the rotational constants of various isotopologues, including this compound, highly accurate molecular structures can be determined. researchgate.netresearchgate.net Early studies, assuming a planar hexagonal structure, derived bond lengths for the benzene molecule. researchgate.net For example, one study reported mean bond lengths of r₀(C-C) = 1.3971 Å and r₀(C-H) = r₀(C-D) = 1.0805 Å, concluding that the effect of deuterium substitution on the molecular structure was negligible. researchgate.netresearchgate.net However, more recent high-resolution studies have challenged this, revealing a small but significant isotope effect on the bond lengths. researchgate.netresearchgate.net

These precise measurements allow for the determination of effective (r₀) and, with appropriate corrections for vibrational effects, equilibrium (re) bond lengths with sub-milliangstrom uncertainties. researchgate.net

Analysis of Centrifugal Distortion Effects

As a molecule rotates, centrifugal forces cause its bonds to stretch slightly, which in turn changes the moments of inertia and the rotational energy levels. This effect, known as centrifugal distortion, becomes more pronounced at higher rotational quantum numbers (J). princeton.edu To accurately model the rotational spectrum and extract precise rotational constants, centrifugal distortion must be taken into account. princeton.eduwisc.edu

The rotational energy levels of a molecule are typically expressed as a power series in the rotational angular momentum quantum numbers. The coefficients of the higher-order terms in this series are the centrifugal distortion constants (e.g., DJ, DJK). rsc.orgprinceton.edu

In the analysis of the rotational spectrum of this compound, centrifugal distortion constants are determined by fitting the observed transition frequencies to a Hamiltonian that includes these terms. researchgate.net For example, a study on benzene-d1 determined three centrifugal distortion constants in addition to the three rotational constants from the measured microwave transitions. researchgate.net Similarly, high-resolution rotational Raman spectroscopy of benzene has yielded fitted values for the distortion constants DJ and DJK. rsc.org

The inclusion of these higher-order distortion constants is crucial, especially when fitting transitions involving higher J levels. rsc.orgwisc.edu Neglecting these effects can lead to less accurate rotational constants and, consequently, errors in the derived molecular structure. rsc.org The precise determination of centrifugal distortion constants not only improves the accuracy of the structural parameters but also provides valuable information about the molecule's potential energy surface and vibrational force field. researchgate.net

Mechanistic Studies Employing 2h Benzene As a Tracer

Kinetic Isotope Effects (KIE) in Reactions Involving (2H)Benzene

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions that involve the breaking of a C-D bond in the rate-determining step.

Primary and Secondary Deuterium (B1214612) Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For the cleavage of a C-H versus a C-D bond, the ratio of the rate constants (kH/kD) is typically between 2 and 8. pharmacy180.com Values greater than 1.5 are generally considered indicative of a primary KIE. pharmacy180.com

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are smaller, with typical kH/kD values ranging from 1 to 1.3. pharmacy180.com They arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.

KIE in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609). masterorganicchemistry.comyoutube.comuci.eduuomustansiriyah.edu.iq The use of this compound has been crucial in understanding the mechanism of these reactions.

However, in certain EAS reactions, a primary kinetic isotope effect is observed. For instance, in the sulfonation of benzene, a kH/kD value greater than 1 has been reported, suggesting that the C-H bond cleavage is part of the rate-determining step. echemi.comstackexchange.com Similarly, the iodination of benzene has shown a kH/kD of 2.25 for the deprotonation step. stackexchange.com These observations highlight that the nature of the rate-determining step in EAS can vary depending on the specific electrophile and reaction conditions.

| Reaction | kH/kD | Interpretation | Reference |

|---|---|---|---|

| Nitration | ~1 | C-H bond cleavage is not in the rate-determining step. | pharmacy180.comechemi.com |

| Sulfonation | >1 | C-H bond cleavage is part of the rate-determining step. | echemi.comstackexchange.com |

| Iodination | 2.25 (for deprotonation step) | C-H bond cleavage is significant in the deprotonation step. | stackexchange.com |

KIE in C-H Bond Activation and Functionalization Processes

The activation and functionalization of C-H bonds are of significant interest in synthetic chemistry. This compound is a key substrate for studying the mechanisms of these transformations, which are often catalyzed by transition metals. researchgate.neticiq.orgpkusz.edu.cncas.cn

A significant primary kinetic isotope effect is often observed in these reactions, indicating that C-H bond cleavage is the rate-determining step. For example, in the activation of benzene by certain transition metal complexes, kH/kD values of 2.8 and 3.0 have been measured. researchgate.net

Interestingly, inverse kinetic isotope effects (kH/kD < 1) have also been reported in some C-H activation systems. researchgate.netacs.org An inverse KIE can arise from a pre-equilibrium step involving the formation of a σ-complex between the metal and the C-H (or C-D) bond before the rate-determining C-H bond cleavage. acs.org The vibrational frequencies of the C-H/C-D bond in the σ-complex can lead to a lower activation energy for the deuterated reactant.

KIE in Hydroxylation and Oxidation Mechanisms

The hydroxylation of benzene to phenol (B47542) is an important industrial process. rsc.orgnih.gov Mechanistic studies using this compound have provided insights into the nature of the oxidizing species and the reaction pathway.

In the oxidation of benzene by hydroxyl radicals, a primary kinetic isotope effect is observed, with the yield of phenol being reduced when this compound is used. rsc.org This suggests that the abstraction of a hydrogen (or deuterium) atom is a key step in the reaction mechanism. The reaction is proposed to proceed through the initial addition of the hydroxyl radical to the benzene ring, followed by the elimination of a hydrogen atom.

In contrast, some catalytic hydroxylation systems show a negligible kinetic isotope effect. For example, the hydroxylation of benzene to phenol using a dicopper complex and hydrogen peroxide exhibited a kH/kD of 1.05. rsc.org This suggests that C-H bond breaking is not involved in the rate-determining step and points towards a mechanism involving an electrophilic attack on the aromatic ring by an active oxygen species. rsc.org The metabolic oxidation of benzene, a process of toxicological importance, also involves complex enzymatic pathways where KIE studies can help to delineate the contributions of different enzymes and mechanisms. nih.govnih.gov

KIE in Anaerobic Biodegradation Pathways

The biodegradation of benzene in anaerobic environments is a crucial process for the remediation of contaminated sites. nih.govwur.nl The initial activation of the highly stable benzene ring in the absence of oxygen is a challenging chemical step that microorganisms have evolved to overcome.

Several mechanisms for the anaerobic activation of benzene have been proposed, including carboxylation, hydroxylation, and methylation. nih.gov Isotope tracer studies using this compound are essential for distinguishing between these pathways. A significant kinetic isotope effect would be expected for pathways that involve the direct cleavage of a C-H bond on the benzene ring in the initial, rate-limiting activation step.

Research on anaerobic benzene-degrading microbial consortia has identified specific groups of bacteria, such as those from the Deltaproteobacteria and Peptococcaceae families, as key players. nih.govbiorxiv.orgresearchgate.net Studies on these cultures can utilize this compound to probe the initial activation mechanism and determine if C-H bond cleavage is the rate-limiting step in the biogeochemical cycling of this important environmental contaminant.

Deuterium Labeling for Reaction Pathway Elucidation

Beyond the quantitative information provided by KIE studies, this compound is widely used as a tracer to follow the fate of the benzene ring throughout a reaction sequence. researchgate.netprinceton.eduresearchgate.net By analyzing the position of the deuterium atoms in the products and intermediates, chemists can deduce the connectivity of atoms and the rearrangement of molecular fragments.

For instance, in complex multi-step reactions, deuterium labeling can help to determine whether a particular C-H bond remains intact or is broken and reformed during the reaction. It can also be used to track the movement of hydrogen atoms between different molecules or within the same molecule. This qualitative information is often complementary to the kinetic data obtained from KIE experiments and is indispensable for constructing a complete picture of the reaction mechanism.

Tracing Reaction Intermediates and Stereochemical Outcomes

The use of this compound allows for the direct tracking of the benzene ring throughout a reaction sequence. By analyzing the position of the deuterium atom in the products, chemists can infer the nature of the intermediates formed. For instance, in electrophilic aromatic substitution reactions, the position of deuterium in the final product can help distinguish between different proposed intermediates, such as σ-complexes (arenium ions).

While direct observation of stereochemical outcomes solely based on the presence of deuterium in the aromatic ring is less common, the isotopic labeling of substituents on a benzene ring can provide crucial stereochemical information. However, the use of deuterated benzene in conjunction with chiral reagents or catalysts can help elucidate the stereoselectivity of a reaction by analyzing the diastereomeric or enantiomeric ratios of the deuterated products.

Identification of Rate-Determining Steps and Transition States

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, and this compound is a key substrate in its application. wikipedia.orgprinceton.edu The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. youtube.com Consequently, reactions where a C-H bond is broken in the rate-determining step will exhibit a primary kinetic isotope effect, meaning the reaction will proceed slower with this compound (kH/kD > 1). princeton.edu

In many electrophilic aromatic substitution reactions, such as nitration, the rate of reaction for benzene and this compound is found to be nearly identical (kH/kD ≈ 1). echemi.com This lack of a significant primary KIE indicates that the cleavage of the C-H (or C-D) bond is not the slowest step of the reaction. youtube.com Instead, the formation of the σ-complex is the rate-determining step. echemi.com

Conversely, in reactions like sulfonation, a significant primary KIE is often observed. echemi.com This suggests that in these cases, the breaking of the C-H (or C-D) bond is involved in the rate-determining step, providing critical information about the transition state. echemi.comdntb.gov.ua

| Reaction | Typical kH/kD | Implication for Rate-Determining Step |

| Nitration | ~1 | Formation of the σ-complex |

| Halogenation | ~1 | Formation of the σ-complex |

| Friedel-Crafts Alkylation | ~1 | Formation of the σ-complex |

| Friedel-Crafts Acylation | ~1 | Formation of the σ-complex |

| Sulfonation | >1 | Cleavage of the C-H/C-D bond |

Investigation of Intramolecular Rearrangements (e.g., NIH shift)

One of the most elegant applications of this compound as a tracer is in the study of intramolecular rearrangements, most notably the NIH shift. pearson.comwikipedia.orggovst.edu The NIH shift, named after the National Institutes of Health where it was discovered, is a chemically-induced intramolecular migration of a hydrogen atom (or other substituents) that occurs during the enzymatic hydroxylation of aromatic rings. pearson.comwikipedia.orgtaylorandfrancis.com

When a deuterated aromatic substrate is hydroxylated by certain enzymes, the deuterium atom at the site of hydroxylation can migrate to an adjacent carbon atom in the product. govst.edunih.gov This observation was crucial in establishing the mechanism of these enzymatic reactions, suggesting the formation of an arene oxide intermediate. taylorandfrancis.com The extent of deuterium retention and migration provides detailed information about the lifetime and fate of this intermediate. nih.gov

For example, studies on the enzymatic hydroxylation of deuterated monosubstituted benzenes have shown that the degree of the NIH shift is influenced by the nature of the substituent. nih.gov These investigations, made possible by the use of isotopically labeled benzene, have provided strong evidence for the involvement of radical or carbocation intermediates in these biochemical transformations. govst.edu

Catalytic Reaction Mechanism Studies with this compound

This compound is also a powerful tool for investigating the mechanisms of catalytic reactions, providing insights into catalyst-substrate interactions and the elementary steps of the catalytic cycle.

Understanding the Role of Deuterium in Catalyst Selectivity and Efficiency

The use of this compound in catalytic hydrogenation reactions can reveal important details about catalyst selectivity. mdpi.com For instance, in the selective hydrogenation of benzene to cyclohexene, the presence of deuterium can influence the relative rates of hydrogenation and desorption of intermediates from the catalyst surface.

By analyzing the distribution of deuterium in the products (cyclohexene and cyclohexane), researchers can deduce the dominant reaction pathways on the catalyst surface. For example, a non-uniform distribution of deuterium in the products might suggest a stepwise hydrogenation mechanism with distinct intermediates. Furthermore, comparing the selectivity of a catalyst for the hydrogenation of benzene versus this compound can provide information about the kinetic isotope effects in different steps of the reaction, helping to optimize catalyst design for improved selectivity.

Mechanistic Insights into Dehydrogenation Reactions

The reverse reaction, the dehydrogenation of cyclohexane (B81311) to benzene, can also be effectively studied using deuterated compounds. By starting with a specifically deuterated cyclohexane, the mechanism of C-H bond activation on a catalyst surface can be probed.

The analysis of the resulting this compound and the isotopic distribution in the evolved hydrogen gas can provide a detailed picture of the dehydrogenation pathway. researchgate.netprinceton.edu For example, observing the preferential loss of deuterium from specific positions in the cyclohexane ring can indicate the stereochemistry of the dehydrogenation process and the orientation of the molecule on the catalyst surface. nih.govresearchgate.net These studies are crucial for developing more efficient and selective dehydrogenation catalysts for applications such as hydrogen storage and the production of aromatic compounds. nih.gov

Computational and Theoretical Investigations of 2h Benzene Systems

Molecular Dynamics (MD) Simulations of (2H)Benzene

Molecular dynamics simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. For this compound, these simulations provide critical insights into its behavior in complex environments, particularly when confined within nanoporous materials.

Modeling Molecular Reorientation and Diffusion in Constrained Environments

The study of this compound (and its fully deuterated counterpart, Benzene-d6) confined within materials like zeolites and metal-organic frameworks (MOFs) reveals significant alterations in its dynamic properties compared to the bulk liquid. MD simulations, complemented by experimental techniques like Quasi-Elastic Neutron Scattering (QENS) and Nuclear Magnetic Resonance (NMR), have been instrumental in quantifying these changes. diva-portal.orgacs.orgresearchgate.net

In constrained environments, the translational and rotational movements of benzene (B151609) molecules are hindered. The diffusion coefficient, a measure of molecular mobility, is observed to decrease upon confinement. diva-portal.org For instance, simulations of benzene in MCM-41, a type of mesoporous silica (B1680970), show a clear reduction in mobility. diva-portal.orgresearchgate.net The dynamics are often anisotropic, meaning the molecule moves differently in different directions. For example, rotation around the C6 axis (spinning) can be significantly faster than the tumbling motion of the ring. rsc.org

The nature of the confining material plays a crucial role. In the metal-organic framework UiO-66, which has two types of cages, benzene molecules exhibit distinct dynamic behaviors. In the smaller tetrahedral cages, benzene primarily undergoes anisotropic rotation around its C6 axis, whereas in the larger octahedral cages, it has enough space for additional rotations and even isotropic reorientation. acs.org At higher temperatures, translational jumps between these cages become more frequent, leading to long-range diffusion. acs.org The activation energy for these diffusion processes can be determined from temperature-dependent simulations and experiments. acs.orgucsb.edu

| Confining Medium | Benzene Loading | Temperature (K) | Diffusion Coefficient (D) (m²/s) | Technique |

|---|---|---|---|---|

| Zeolite NaY | 3.5 molecules/supercage | 390 | ~1.0 x 10⁻⁹ (upper bound) | PFG NMR |

| Zeolite NaY | 3.5 molecules/supercage | 450 | ~2.0 x 10⁻⁹ (upper bound) | PFG NMR |

| MOF UiO-66 | ~12 molecules/unit cell | 400 | 3.3 x 10⁻¹¹ | QENS |

| MOF UiO-66 | ~12 molecules/unit cell | 450 | 8.3 x 10⁻¹¹ | QENS |

| MCM-41 | Not specified | Room Temperature | 2.2 x 10⁻⁹ | QENS |

Simulation of Guest-Host Interactions and Dynamics

MD simulations are pivotal in elucidating the intricate interactions between guest this compound molecules and their host frameworks. acs.orgresearchgate.netnih.gov These interactions govern the positioning, orientation, and dynamics of the confined molecules. In zeolites, interactions with charge-balancing cations are significant, influencing the preferred adsorption sites and the energy barriers for reorientation and diffusion. ucsb.eduresearchgate.net

In MOFs, the interactions are dictated by the framework's organic linkers and metal nodes. Simulations of benzene in MOFs like MIL-53 and MIL-47 reveal that the guest molecules can induce flexibility in the host framework, a "breathing" effect, which in turn affects the guest's dynamics. aip.orgruc.dk The simulations can map out the energy landscape experienced by the benzene molecule, identifying preferential binding sites and the pathways for movement between them. researchgate.net For example, in simulations of benzene within a self-assembled cylindrical capsule, an in-plane fast reorientation of the benzene guest around its C6 axis was predicted, with an activation barrier similar to that of neat liquid benzene. aip.org However, the out-of-plane motion was found to be significantly more restricted. aip.org These guest-host interactions can lead to complex, correlated motions, such as the mirrored fluctuations of neighboring linkers in a MOF, driven by the steric effects of the guest molecules. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of this compound, complementing the dynamic picture from MD simulations.

Elucidation of Electronic States and Potential Energy Surfaces

Methods like Density Functional Theory (DFT) and ab initio calculations are used to explore the potential energy surface (PES) of this compound and its interactions. rsc.orgacs.orggwu.edu The PES maps the energy of the system as a function of its geometry, revealing stable structures (minima) and transition states (saddle points) for various processes. For instance, detailed calculations on the benzene dimer have identified multiple low-energy configurations, such as the tilted T-shape and parallel-displaced structures, which are nearly equal in energy. aip.orgresearchgate.netresearchgate.netaip.org The extreme flatness of the PES between these minima indicates that the dimer is highly fluxional. aip.orgresearchgate.net

Quantum chemical methods are also crucial for studying the excited electronic states of benzene. rsc.orgresearchgate.net Time-dependent DFT (TD-DFT) and other advanced methods can calculate the energies of electronic transitions, such as the π-π* transitions, which are fundamental to benzene's UV spectrum. researchgate.netscienpress.comscispace.comosti.gov Calculations have confirmed that the lowest excited singlet states of benzene are the 1B2u, 1B1u, and 1E1u states. rsc.orgresearchgate.net These calculations are essential for interpreting experimental spectra and understanding the photophysics of this compound.

| Benzene Dimer Configuration | Calculation Method | Interaction Energy (kcal/mol) |

|---|---|---|

| Tilted T-shape (Minimum) | SAPT-DFT | -2.77 |

| Parallel-displaced (Minimum) | SAPT-DFT | -2.74 |

| Twisted edge-to-edge (Minimum) | SAPT-DFT | -1.82 |

| T-shape (Saddle Point) | SAPT-DFT | -2.47 |

| Sandwich (Saddle Point) | SAPT-DFT | -1.57 |

Calculation of Vibrational Frequencies and Normal Modes

The vibrational modes of this compound and its isotopologues can be accurately calculated using quantum chemistry. aip.org DFT calculations are widely used to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. nih.govaalto.fi These calculations help in the assignment of complex experimental infrared (IR) and Raman spectra. aalto.fimdpi.com By analyzing the atomic displacements for each calculated frequency, the nature of the vibration (e.g., C-H stretch, ring breathing) can be identified. aip.org

For deuterated benzenes, these calculations show how the substitution of hydrogen with deuterium (B1214612) affects the vibrational frequencies. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H modes. Calculations for C6H6 and C6D6 under pressure have shown the necessity of including different compressibilities for C-C and C-H/C-D bonds to accurately model the frequency shifts. ucsb.edu The agreement between calculated and experimental frequencies is generally good, though scaling factors are often applied to the calculated values to account for anharmonicity and limitations in the theoretical model. nih.govmdpi.com

| Vibrational Mode (Symmetry) | Experimental Frequency (C6D6) (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) |

|---|---|---|

| ν1 (A1g) | 945 | 944 |

| ν2 (A1g) | 2292 | 2306 |

| ν11 (A2u) | 503 | 496 |

| ν12 (B1u) | 994 | 1000 |

| ν18 (E1u) | 1037 | 1038 |

| ν20 (E1u) | 2276 | 2277 |

| ν7 (E2g) | 579 | 577 |

| ν8 (E2g) | 1554 | 1558 |

Prediction of Spectroscopic Parameters and Isotope Effects

Quantum chemical calculations are indispensable for predicting various spectroscopic parameters and understanding isotope effects. diva-portal.org A key example is the calculation of NMR chemical shifts. The substitution of hydrogen with deuterium in benzene causes small but measurable changes in the 13C NMR chemical shifts of the neighboring carbon atoms. researchgate.netsrce.hrru.nl DFT calculations can predict these deuterium isotope effects on nuclear shielding. researchgate.netsrce.hr These calculations reveal that the isotope effect arises from the different zero-point vibrational energies and average bond lengths of C-H versus C-D bonds. The agreement between calculated and experimental isotope effects is often excellent and can be used to probe subtle structural and electronic details, such as the nature of hydrogen bonds. gwu.eduresearchgate.netsrce.hr

Theoretical calculations have also been used to determine the deuterium quadrupole coupling constant (DQCC) in deuterated benzenes. These studies, combining high-level ab initio calculations with corrections for rovibrational motion, yield DQCC values that are in close agreement with experimental data from liquid crystal NMR. The calculations show that the isotope effects on the DQCC between benzene-d1, 1,3,5-benzene-d3, and benzene-d6 (B120219) are very small, highlighting the consistency of the electronic environment around the deuterium nucleus across these isotopologues.

| Compound | Isotope Effect | Observed Value (ppb) | Calculated Value (ppb) | Method |

|---|---|---|---|---|

| Pyridine-2-d1 | ²ΔC(D) on C2 | -379 | -398 | DD-VPT2 |

| Pyridine-2-d1 | ³ΔC(D) on C3 | -106 | -108 | DD-VPT2 |

| Rifampicin | ²ΔC(D) on C4 | -100 | -110 | DFT/B3LYP/6-31G(d) |

| Rifampicin | ²ΔC(D) on C21 | -280 | -270 | DFT/B3LYP/6-31G(d) |

Analysis of Jahn-Teller Distortion in Benzene Cations

Ab initio molecular orbital theory and density functional theory (DFT) are primary tools for studying these effects. researchgate.net Early theoretical work focused on optimizing the geometries of the distorted cations to determine the stabilization energies. researchgate.net For the benzene cation, the ground electronic state is doubly degenerate, leading to a distortion from the high D₆h symmetry. aip.org This results in two possible distorted forms: a compressed structure and an elongated one, where the hexagonal ring is altered. researchgate.net

Computational studies on partially deuterated benzene cations have revealed specific preferences for the location of deuterium atoms within the distorted structure. Using DFT (specifically the B3LYP functional), calculations have shown that the ground state of the distorted cation, regardless of the deuteration pattern, is the 2B₂g state within D₂h symmetry. rsc.org A key finding from these theoretical models, which aligns with experimental electron spin resonance (ESR) data, is that the undeuterated C-H bonds preferentially occupy positions where the spin density is higher. rsc.orgdiva-portal.org This indicates that the isotopic substitution has a tangible effect on the electronic and geometric structure of the cation.

Further advanced computational analyses have been performed on fully deuterated benzene cation (C₆D₆⁺) and various partially deuterated isotopomers. nih.govru.nl Mass analyzed threshold ionization (MATI) spectra of C₆H₆⁺ and C₆D₆⁺ have been compared with JT calculations to determine the coupling parameters for the active vibrational modes. nih.gov These studies confirm the applicability of theoretical models in interpreting the complex vibrational structure that arises from the JT effect. nih.gov The research on van der Waals complexes like Ar–C₆D₆⁺ further explores the quadratic intermolecular Jahn-Teller coupling, providing deeper insights into the subtle interplay between intermolecular forces and vibronic coupling in these systems. ru.nl

The table below summarizes findings from a comparative theoretical and experimental study on the Jahn-Teller distortion in various deuterated benzene cations.

| Deuterated Benzene Cation | Key Computational/Theoretical Finding | Experimental Confirmation |

|---|---|---|

| Benzene-d₅⁺ | The ground state of the distorted cation is 2B₂g of D₂h symmetry; undeuterated C–H bonds occupy positions of higher spin density. rsc.org | Confirmed by Electron Spin Resonance (EPR) spectroscopy. rsc.org |

| Benzene-1,2,4,5-d₄⁺ | Distortion is unique relative to deuteriation sites, with the 2B₂g state being the ground state. rsc.org | Confirmed by EPR spectroscopy in various matrices. rsc.org |

| Benzene-1,4-d₂⁺ | The way of distortion is unique to the deuteriation sites, maintaining a 2B₂g ground state. rsc.org | Confirmed by EPR spectroscopy. rsc.org |

| Benzene-1,3,5-d₃⁺ | Theoretical calculations agree that undeuterated C-H bonds are situated at positions with higher spin density in the distorted form. rsc.org | Confirmed by EPR spectroscopy. rsc.org |

| C₆D₆⁺ (in Ar complex) | Exhibits quadratic intermolecular Jahn-Teller coupling with the van der Waals bend mode. ru.nl | Analyzed via theoretical modeling of potential energy surfaces. ru.nl |

Modeling Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for modeling the reaction pathways and identifying the transition states of reactions involving this compound. These theoretical investigations allow for a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally. Quantum chemical methods, particularly DFT, are used to map out potential energy surfaces (PES) for reactions, locating energy minima corresponding to reactants, products, and intermediates, as well as the saddle points representing transition states. rsc.orgacs.org

For instance, the gas-phase oxidation of benzene by protonated hydrogen peroxide (H₃O₂⁺) has been modeled for both C₆H₆ and C₆D₆. acs.org These calculations identified four competing reaction pathways: proton transfer, hydride abstraction, dissociative single-electron transfer, and electrophilic addition. acs.org The modeling of the reaction with C₆D₆ was crucial in elucidating the complexity of the mechanism, as it yielded both C₆D₅⁺ and C₆D₄H⁺ products, helping to distinguish between different pathways. acs.org

Similarly, the reaction of atomic nitrogen, N(²D), with benzene has been studied through a combination of crossed molecular beam experiments and electronic structure calculations of the C₆H₆N potential energy surface. rsc.org The calculations revealed that the reaction proceeds without a barrier, involving the formation of various cyclic intermediates which then decompose into the final products. rsc.org Statistical estimates of product branching fractions based on the theoretical PES were found to be in good agreement with experimental results. rsc.org

The following table outlines modeled reaction pathways for benzene, including details on intermediates and transition states derived from computational studies.

| Reaction | Computational Method | Key Findings on Pathway and Transition State |

|---|---|---|

| Oxidation by H₃O₂⁺ | Quantum Chemical Methods | Four competing pathways identified; reaction with C₆D₆ yielded C₆D₅⁺ and C₆D₄H⁺, confirming multiple mechanisms. acs.org |

| Reaction with N(²D) | Electronic Structure Calculations (PES) | Proceeds via barrierless addition, forming cyclic C₆H₆N intermediates before unimolecular decomposition. rsc.org |

| Catalytic H/D Exchange | Density Functional Theory (DFT) | C-H activation occurs via a σ-complex-assisted metathesis (σ-CAM) with a distorted pentagonal bipyramidal transition state. nih.gov |

| Proton transfer from ethanol (B145695) to benzene anion | Ab initio calculations | In the gas phase, the reaction has no potential energy barrier, but a significant barrier exists in the solid phase, suggesting a tunneling mechanism. cdnsciencepub.com |

| Benzene Formation | Kinetic Modeling | Pathways involving radicals like propargyl (C₃H₃) and allyl (C₃H₅) are critical, with relative importance depending on the fuel source. dtic.mil |

Theoretical Frameworks for Understanding Isotope Effects (e.g., reduced mass contributions)

The theoretical understanding of isotope effects in chemical reactions, including those involving this compound, is primarily rooted in transition state theory and the analysis of molecular vibrations. annualreviews.orgwikipedia.org Isotope effects are understood as nuclear mass effects that arise from the motion of different mass nuclei on the same isotope-independent potential energy surface, as dictated by the Born-Oppenheimer approximation. annualreviews.org

A key concept is the zero-point energy (ZPE), which is the ground state vibrational energy of a molecule. libretexts.org The ZPE is dependent on the vibrational frequency, which in turn is related to the reduced mass of the vibrating atoms. When a lighter isotope (like protium (B1232500), ¹H) is replaced by a heavier one (like deuterium, ²H), the reduced mass of the C-D bond is greater than that of the C-H bond. This leads to a lower vibrational frequency for the C-D bond and, consequently, a lower ZPE. escholarship.org Because the C-H bond has a higher ZPE, it requires less energy to reach the transition state for bond cleavage, often resulting in a faster reaction rate compared to its deuterated counterpart (a "normal" kinetic isotope effect). libretexts.org

Computational models quantify these effects by calculating the harmonic vibrational frequencies for reactants and transition states. annualreviews.org The ratio of rate constants for the light (k_L) and heavy (k_H) isotopes can be expressed using partition function ratios, which incorporate these vibrational frequencies. annualreviews.org For more complex systems, such as aromatic molecules, a simple diatomic model is insufficient. Computational approaches, like those used in Gaussian software, employ a weighted reduced mass that includes contributions from all atoms displaced during a particular vibration. nih.gov This provides a more accurate prediction of the change in vibrational frequency upon isotopic substitution. nih.gov

Applications of 2h Benzene in Specialized Research Fields

Pharmaceutical and Biomedical Research Applications

In the highly complex world of pharmaceutical and biomedical research, (2H)Benzene serves as a critical component in developing safer, more effective drugs and understanding their intricate interactions within the body.

Deuterium (B1214612) Labeling in Drug Development and Metabolism Studies

The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuterium labeling, is a key strategy in modern drug development. datahorizzonresearch.com The fundamental principle behind this application is the "deuterium kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond, a common process in how the body processes drugs, often mediated by cytochrome P450 enzymes. snnu.edu.cnd-nb.info

By incorporating a this compound ring or other deuterated components into a drug candidate, chemists can protect metabolically vulnerable sites, often referred to as "soft spots," from rapid breakdown. nih.gov This can lead to a more stable molecule with an improved metabolic profile. eurisotop.com This "deuterium switch" strategy has been used to create improved versions of existing drugs and to develop entirely new chemical entities with more favorable properties. datahorizzonresearch.com The primary goals of this approach are to increase the drug's half-life, improve its bioavailability, and potentially reduce the formation of toxic metabolites. nih.govacs.org

Table 1: Research Findings on Deuterium Labeling in Drug Candidates

| Drug Candidate/Class | Effect of Deuteration | Observed Outcome | Reference |

|---|---|---|---|

| Vismodegib Analogue | Deuteration of the benzene (B151609) ring to reduce oxidation. | 2.24-fold increase in plasma concentration and increased half-life from 5.6 to 8.5 hours in rats. | informaticsjournals.co.in |

| JNJ38877605 (Lung Cancer Candidate) | Deuteration at a metabolically vulnerable site. | Reduced formation of nephrotoxic metabolites in monkeys; 1.88-fold increase in drug exposure (AUC). | nih.gov |

| Pioglitazone (Antidiabetic) | Deuteration at the chiral center to slow racemization. | Increased plasma stability and exposure to the desired (R)-enantiomer in humans. | acs.org |

Pharmacokinetic and Pharmacodynamic Investigations of Deuterated Drug Candidates

The metabolic stability gained from deuterium labeling directly influences a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body. acs.org

By slowing metabolism, deuteration can lead to significant improvements in a drug's PK profile. researchgate.net This often results in:

Increased Half-Life: The drug remains in the body for a longer period, which can reduce the required dosing frequency. informaticsjournals.co.ineurisotop.com

Improved Oral Bioavailability: By reducing metabolism in the digestive tract, more of the active drug can reach its intended target. eurisotop.com

Increased Plasma Concentration (Cmax) and Exposure (AUC): Higher levels of the drug circulate in the bloodstream, potentially enhancing its therapeutic effect. informaticsjournals.co.innih.gov

While the pharmacokinetics are often significantly altered, the pharmacodynamics of deuterated drugs are typically very similar to their non-deuterated counterparts. researchgate.net This is because the subtle change in mass from deuterium substitution does not usually affect how the drug binds to its biological target (e.g., a receptor or enzyme). researchgate.net The goal is to improve the drug's metabolic journey without altering its fundamental mechanism of action. acs.org For example, deuterated apalutamide, an androgen receptor antagonist, showed a similar affinity for its receptor in vitro but had a twofold increase in exposure in rats. informaticsjournals.co.in

In Situ Tracing of Metabolic Pathways and Biodistribution (e.g., using MALDI-TOF MSI)

Beyond improving drug properties, this compound and other deuterated compounds are invaluable as tracers for visualizing biological processes directly within tissues. datahorizzonresearch.com Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSI, is a powerful technique that allows for the label-free mapping of molecules in tissue sections. nih.gov

By administering a drug containing a this compound tag, researchers can track its journey through the body and see where the drug and its various metabolites accumulate. nih.gov MALDI-MSI works by scanning a tissue slice with a laser, desorbing and ionizing molecules from the surface, and then measuring their mass-to-charge ratio. nih.gov This process generates a detailed map showing the spatial distribution of the parent drug and any new molecules formed as it is metabolized. researchgate.net

This technique has been used to:

Visualize the distribution of drugs and their metabolites in various organs like the liver, kidney, and brain. nih.gov

Determine if a drug can cross critical barriers, such as the blood-brain barrier. nih.gov

Simultaneously detect and map a parent compound and its phase I and phase II metabolites, providing a comprehensive picture of its in situ metabolism. nih.govresearchgate.net

This direct visualization provides crucial information for understanding a drug's efficacy and potential toxicity that cannot be obtained from traditional blood or urine analysis. nih.gov

Environmental and Geochemical Studies